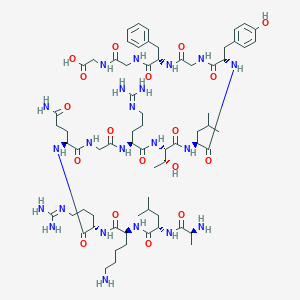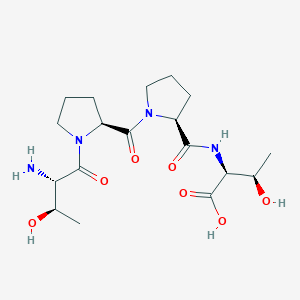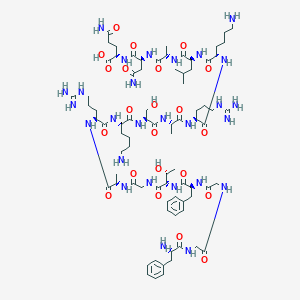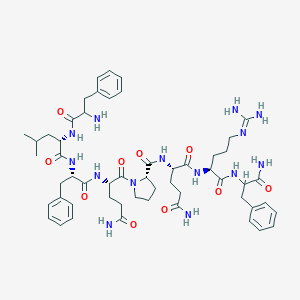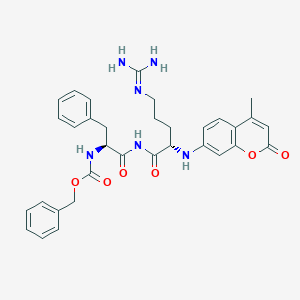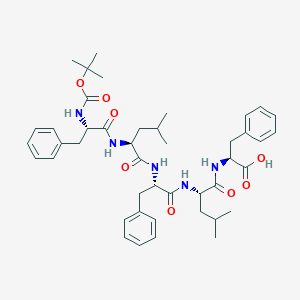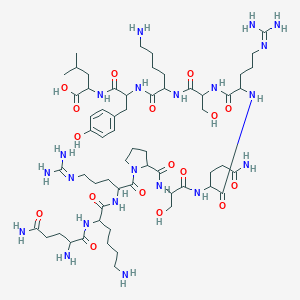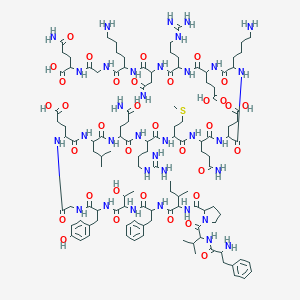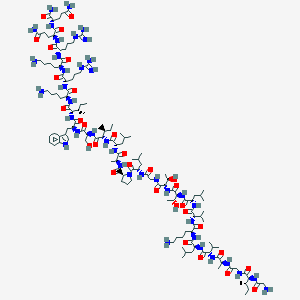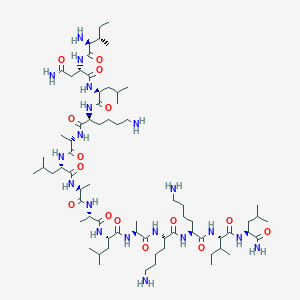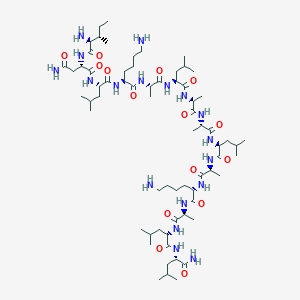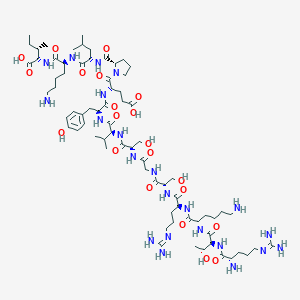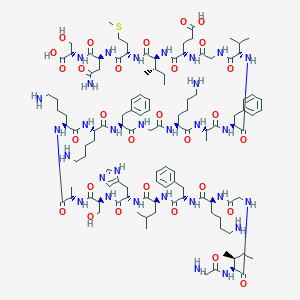
Magainin 2
描述
Magainin 2 peptide is an antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis . This peptide is part of the innate immune system of the frog and exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria . This compound peptide is composed of 23 amino acids and is known for its ability to form pores in bacterial membranes, leading to cell death .
作用机制
Target of Action
Magainin II primarily targets bacterial cells, displaying antibiotic activity against numerous gram-negative and gram-positive bacteria . It interacts with the bacterial membrane, specifically with anionic phospholipids abundant in bacterial membranes . One of the identified targets is BamA, a membrane protein belonging to the BAM complex responsible for the folding and insertion of nascent β-barrel Outer Membrane Proteins (OMPs) in the outer membrane .
Mode of Action
Magainin II exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . It is believed to form pores in the target bacterial membrane, causing lysis and death . The peptide forms a stable complex with BamA, indicating a high affinity of the peptide for BamA .
Biochemical Pathways
Magainin II disrupts the normal functioning of bacterial cells by forming pores in the bacterial membrane . This disruption leads to the leakage of essential cellular contents, ultimately causing cell death . The peptide also impairs the folding of E. coli membrane proteins by interacting with BamA .
Pharmacokinetics
It is known that the peptide shows excellent antibacterial activity and high stability at physiological salt concentrations .
Result of Action
The primary result of Magainin II’s action is the death of bacterial cells. It achieves this by disrupting the bacterial membrane, causing leakage of cellular contents . Additionally, it impairs the folding of E. coli membrane proteins, further inhibiting bacterial function .
Action Environment
Magainin II maintains its stability and excellent antibacterial activity in a biologically relevant salt environment . This suggests that the peptide’s action, efficacy, and stability are influenced by environmental factors such as salt concentration .
生化分析
Biochemical Properties
Magainin II interacts with various biomolecules, primarily targeting the bacterial cell membrane . It exerts its cytotoxicity effects by preferential interactions with anionic phospholipids abundant in bacterial membranes . The peptide remains mostly helical and adopts tilted orientations . It is considered to form pores in the target bacterial membrane, causing lysis and death .
Cellular Effects
Magainin II has significant effects on various types of cells and cellular processes. It has been shown to ameliorate E. coli-related intestinal damage and maintain the integrity of the intestinal mucosal barrier by up-regulating tight junction proteins . It also positively modulates the intestinal microbial flora . Furthermore, it has been reported to induce morphological changes in Escherichia coli regarding early apoptosis .
Molecular Mechanism
The molecular mechanism of Magainin II involves the formation of transmembrane pores, disrupting the bacterial cell membrane . It directly interacts with certain cell membranes via an amphiphilic α-helix and forms permeable ion channels, which results in depolarization and irreversible cytolysis, leading to cell death .
Temporal Effects in Laboratory Settings
Magainin II exhibits stable and consistent effects over time in laboratory settings. It has been reported to have high stability at physiological salt concentrations
Dosage Effects in Animal Models
The effects of Magainin II vary with different dosages in animal models. In a study conducted on BALB/c mice infected with Escherichia coli, Magainin II exhibited significant antibacterial and immunomodulatory functions . Detailed dosage-dependent effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
It is known to interact with anionic phospholipids in bacterial membranes
Transport and Distribution
Magainin II is believed to be transported and distributed within cells and tissues through its interaction with the cell membrane
准备方法
Synthetic Routes and Reaction Conditions
Magainin 2 peptide can be synthesized using the Fmoc-based solid-phase peptide synthesis method . This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (fluorenylmethyloxycarbonyl) group is used to protect the amino terminus of the amino acids during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound peptide involves large-scale solid-phase peptide synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography and mass spectrometry . The process is optimized to ensure high yield and purity of the peptide.
化学反应分析
Types of Reactions
Magainin 2 peptide primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions such as oxidation, reduction, or substitution . The peptide interacts with the lipid bilayer of bacterial membranes, leading to the formation of pores and subsequent cell death .
Common Reagents and Conditions
The synthesis of this compound peptide involves the use of protected amino acids, coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents such as piperidine . The peptide is synthesized under controlled conditions to ensure the correct sequence and structure.
Major Products Formed
The major product formed from the synthesis of this compound peptide is the peptide itself, which is then purified and characterized to ensure its activity and purity .
科学研究应用
Magainin 2 peptide has a wide range of scientific research applications:
Antimicrobial Activity: It is used to study the mechanisms of antimicrobial peptides and their potential as therapeutic agents against antibiotic-resistant bacteria.
Biofilm Inhibition: This compound peptide has been shown to inhibit and eliminate biofilms formed by bacteria, making it a potential candidate for preventing biofilm-related infections.
Drug Delivery: Modified versions of this compound peptide have been developed for intracellular delivery of nucleic acids such as pDNA, mRNA, and siRNA.
相似化合物的比较
Magainin 2 peptide is part of a family of antimicrobial peptides that includes other members such as PGLa . These peptides share similar structures and mechanisms of action but differ in their amino acid sequences and specific activities . PGLa, for example, exhibits synergistic antimicrobial activity when combined with this compound peptide . Other similar compounds include cecropin and melittin, which also form pores in bacterial membranes but have different sequences and properties .
List of Similar Compounds
- PGLa
- Cecropin
- Melittin
This compound peptide stands out due to its broad-spectrum activity and its ability to form stable pores in bacterial membranes, making it a valuable tool in antimicrobial research and potential therapeutic applications .
属性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H180N30O29S/c1-12-65(7)94(142-88(148)55-119)112(170)124-59-90(150)129-74(38-24-28-45-116)100(158)137-81(51-70-33-19-15-20-34-70)106(164)135-79(49-63(3)4)105(163)138-83(53-72-56-121-62-125-72)107(165)140-85(60-145)110(168)127-67(9)96(154)131-75(39-25-29-46-117)101(159)132-76(40-26-30-47-118)102(160)136-80(50-69-31-17-14-18-32-69)98(156)122-57-89(149)128-73(37-23-27-44-115)99(157)126-68(10)97(155)134-82(52-71-35-21-16-22-36-71)109(167)143-93(64(5)6)111(169)123-58-91(151)130-77(41-42-92(152)153)104(162)144-95(66(8)13-2)113(171)133-78(43-48-174-11)103(161)139-84(54-87(120)147)108(166)141-86(61-146)114(172)173/h14-22,31-36,56,62-68,73-86,93-95,145-146H,12-13,23-30,37-55,57-61,115-119H2,1-11H3,(H2,120,147)(H,121,125)(H,122,156)(H,123,169)(H,124,170)(H,126,157)(H,127,168)(H,128,149)(H,129,150)(H,130,151)(H,131,154)(H,132,159)(H,133,171)(H,134,155)(H,135,164)(H,136,160)(H,137,158)(H,138,163)(H,139,161)(H,140,165)(H,141,166)(H,142,148)(H,143,167)(H,144,162)(H,152,153)(H,172,173)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,93-,94-,95-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUUAHJVPPFEV-ABXDCCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H180N30O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148547 | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108433-95-0 | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magainin 2 peptide, Xenopus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Magainin 2 primarily targets the cell membranes of bacteria. [, , ] It exhibits a higher affinity for negatively charged phospholipids, which are abundant in bacterial membranes. [, , , ] Upon interaction, this compound adopts an amphipathic α-helical structure. [, , , ] This allows it to insert into the lipid bilayer and form transient pores. [, , , , , , ] The formation of these pores disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , , , , , ] Notably, this compound demonstrates different membrane permeabilization mechanisms in bacterial and mammalian cells, contributing to its selective toxicity. []
A: this compound is a 23-amino acid peptide with the sequence GIGKFLHSAKKFGKAFVGEIMNS. [, ] Its molecular formula is C113H178N42O30S. [] The molecular weight of this compound is approximately 2465.1 g/mol. [] Circular dichroism (CD) spectroscopy reveals that this compound adopts a random coil conformation in water but forms an α-helix in the presence of trifluoroethanol or when bound to negatively charged lipid membranes. [, , , , , ]
A: this compound demonstrates good stability in physiological salt concentrations. [] Its activity is influenced by temperature, with greater bactericidal activity observed at 37°C compared to lower temperatures. [] The presence of bovine serum albumin can reduce its bactericidal activity, although significant reductions in bacterial populations are still observed. [] This suggests that this compound might be susceptible to degradation or inactivation by serum proteins. [] Further research is needed to fully elucidate the stability and compatibility of this compound in complex biological environments and to explore its potential applications under various conditions.
A: The SAR of this compound has been extensively studied, revealing key structural features essential for its activity. [, , , , , , ] The N-terminal region (residues 1-14) is crucial for antimicrobial activity, with omissions in this region leading to complete loss of activity. [] The C-terminal region, particularly residues alanine-15, glycine-18, and glutamic acid-19, influences both antimicrobial and hemolytic activity. [] Modifications in this region can enhance antimicrobial activity while reducing hemolysis. [] Increasing the positive charge of this compound enhances its binding to negatively charged membranes but can destabilize pore formation, impacting its lytic activity. [] The presence of proline at position 11 in buforin 2, a related peptide, contributes to its unique properties, including weaker membrane permeabilization but enhanced translocation across lipid bilayers. [] These findings highlight the delicate balance between structural features required for membrane binding, pore formation, and selectivity.
A: While in vitro studies provide valuable insights into this compound’s mechanism of action, further research is needed to fully elucidate its PK/PD profile. [, ] Understanding its ADME characteristics, including how it is absorbed, distributed throughout the body, metabolized, and eventually eliminated, is crucial for translating its in vitro activity into therapeutic efficacy in vivo. [] Studies in animal models will be essential to assess its in vivo activity, efficacy, and potential toxicity.
A: Bacteria can develop resistance to antimicrobial peptides like this compound. [, , ] One mechanism involves modifications to the bacterial lipopolysaccharide (LPS). [, ] Salmonella typhimurium mutants with shorter LPS chains showed increased susceptibility to this compound. [] The PhoP-PhoQ two-component system in Salmonella regulates resistance to various antimicrobial peptides, including this compound, by modifying lipid A, a component of LPS. [] These modifications may alter the charge or structure of the outer membrane, hindering this compound binding and insertion.
A: Various analytical techniques are employed to study this compound and its interactions with biological systems. [, ] Circular dichroism (CD) spectroscopy is used to determine the secondary structure of the peptide in different environments. [, , , , , ] Fluorescence spectroscopy, using Trp-substituted analogs of this compound, is used to monitor peptide binding to lipid membranes and to study pore formation dynamics. [, ] Confocal laser scanning microscopy, employing fluorescently labeled this compound, allows visualization of its interactions with bacterial and mammalian cells in real time. [] Atomic force microscopy (AFM) provides high-resolution images of this compound-induced morphological changes in bacterial cell surfaces. [] These techniques, along with other biophysical and biochemical methods, provide a comprehensive understanding of this compound’s structure, function, and mechanism of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


